
5-(2-Fluorophenyl)-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-2,3-dihydroinden-1-one: is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of a fluorophenyl group at the 5-position of the indanone structure imparts unique chemical and physical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde and cyclopentanone.
Aldol Condensation: The 2-fluorobenzaldehyde undergoes an aldol condensation reaction with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone is then dehydrated to form the desired indanone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. The purification process may involve recrystallization or chromatography techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 5-(2-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Organic Synthesis: 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: The compound’s structure and reactivity make it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties. Its fluorophenyl group is known to enhance the biological activity of molecules, making it a candidate for drug development.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylacetic acid and 2-fluorophenylalanine share the fluorophenyl group but differ in their core structures.
Indanone derivatives: Compounds like 1-indanone and 2-indanone share the indanone core but lack the fluorophenyl group.
Uniqueness:
Structural Features: The combination of the indanone core with a fluorophenyl group at the 5-position makes 5-(2-Fluorophenyl)-2,3-dihydroinden-1-one unique. This structural feature imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity.
Applications: The unique structure of this compound allows for its use in a wide range of applications, from organic synthesis to pharmaceutical research, distinguishing it from other similar compounds.
特性
IUPAC Name |
5-(2-fluorophenyl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNOLHNSSFRVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
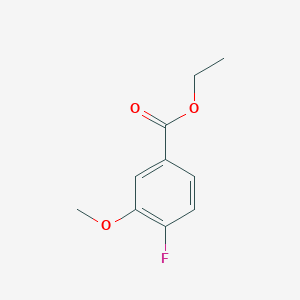
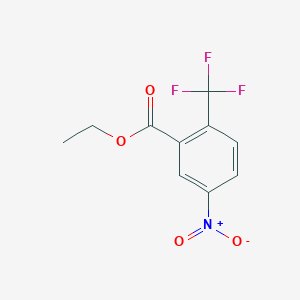
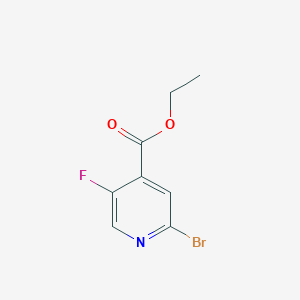
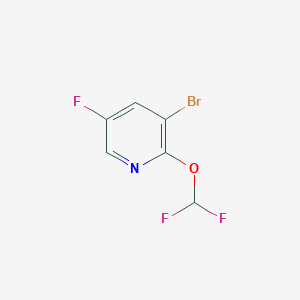
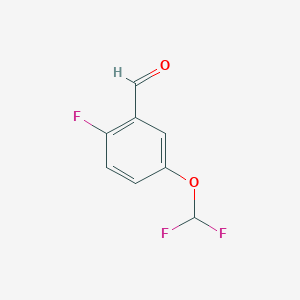
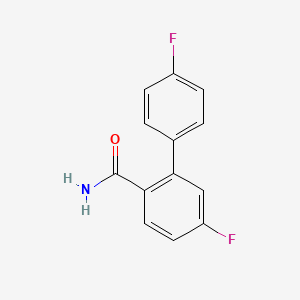

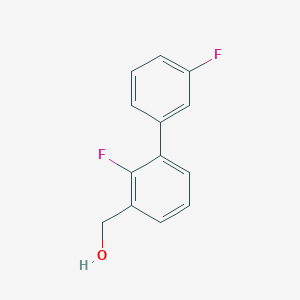
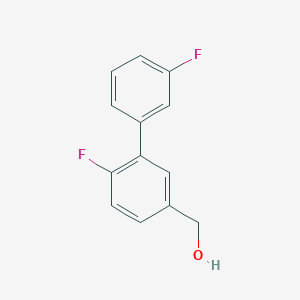
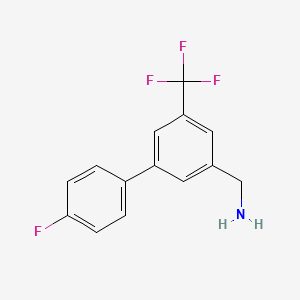

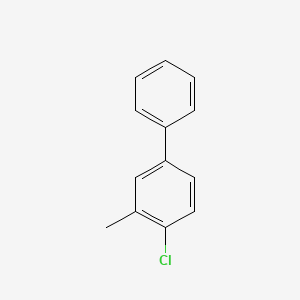
![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
![2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B7837641.png)
